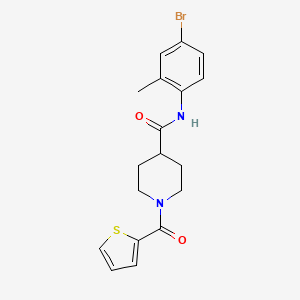
N-(4-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide, also known as NSC-743380, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of chromene derivatives, which have been found to possess various biological activities such as anti-inflammatory, anti-tumor, and anti-viral effects.
Mechanism of Action
The exact mechanism of action of N-(4-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide is not yet fully understood. However, it has been proposed that it exerts its anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been found to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which are common mechanisms of action of anti-cancer drugs. Additionally, it has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. This compound has also been found to modulate the expression of various genes involved in cancer progression and metastasis.
Advantages and Limitations for Lab Experiments
N-(4-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent anti-cancer activity in various preclinical studies. However, its solubility in water is limited, which may pose challenges for in vivo studies. Additionally, further studies are needed to determine its toxicity and pharmacokinetic properties.
Future Directions
There are several potential future directions for research on N-(4-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. Additionally, further studies are needed to determine its toxicity and pharmacokinetic properties in vivo. Finally, this compound may have potential therapeutic applications beyond cancer, such as in the treatment of inflammatory and infectious diseases.
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer treatment. Its anti-cancer activity, mechanism of action, and biochemical and physiological effects have been extensively studied in preclinical studies. Further research is needed to determine its toxicity and pharmacokinetic properties, as well as its potential applications in combination with other anti-cancer drugs and in other disease areas.
Synthesis Methods
N-(4-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide can be synthesized using a multi-step process. The first step involves the synthesis of 4-ethylphenyl hydrazine hydrochloride, which is then reacted with 4-hydroxycoumarin to obtain 4-ethylphenyl-2H-chromen-2-one hydrazone. This hydrazone is then treated with chlorosulfonic acid to obtain this compound in the form of a sulfonamide.
Scientific Research Applications
N-(4-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide has been found to exhibit promising anti-cancer activity in various preclinical studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast, lung, and pancreatic cancers. Additionally, this compound has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
properties
IUPAC Name |
N-(4-ethylphenyl)-2-oxochromene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-2-12-3-6-14(7-4-12)18-23(20,21)15-8-9-16-13(11-15)5-10-17(19)22-16/h3-11,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAJRRRIIYMPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196674 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5694189.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5694203.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate](/img/structure/B5694208.png)
![5-nitro-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5694210.png)
![2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5694216.png)

![2-[(2-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B5694226.png)
![5-[(1,3-benzodioxol-4-ylmethyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5694233.png)

![4-ethoxy-3-iodo-5-methoxybenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5694247.png)
![1-[(5-methyl-2-furyl)methyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5694278.png)

![N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5694290.png)
![N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5694298.png)